![molecular formula C9H12N4O2S B2578598 N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide CAS No. 2034449-87-9](/img/structure/B2578598.png)

N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

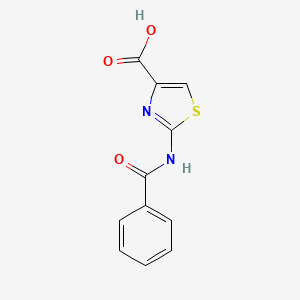

“N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . Pyrazolopyrimidines are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .

Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . The synthesis of these compounds involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . In the 3D model of a related compound bound to EGFR L858R/T790M, the N atoms of the pyrazole and pyrimidine were hydrogen bound with ASP-107 and LEU-25 residues respectively .Chemical Reactions Analysis

The chemical reactions of pyrazolo[1,5-a]pyrimidines are influenced by the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .Applications De Recherche Scientifique

Antibacterial Applications

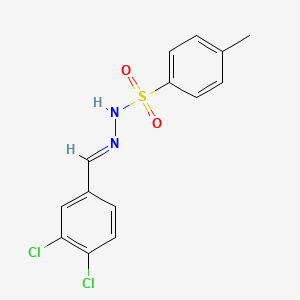

Research indicates that heterocyclic compounds containing a sulfonamido moiety, similar to N-(pyrazolo[1,5-a]pyrimidine-6-yl)propane-1-sulfonamide, have been synthesized and evaluated for their antibacterial activity. These compounds have shown promising results against various bacterial strains, highlighting their potential in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Chemical Properties and Synthesis

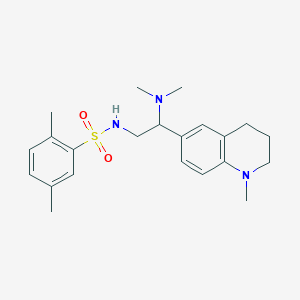

- The conformational stabilities and intramolecular π–π interactions of pyrazolo[3,4-d]pyrimidine derivatives have been studied, offering insights into the structural and electronic properties of these compounds, which can be crucial for designing drugs with specific biological activities (Yadava, Singh, & Roychoudhury, 2011).

- A novel synthesis route for heterocyclic sulfonamides, including pyrazole-4-sulfonamides, has been developed, demonstrating the versatility of sulfonamido compounds in synthesizing a wide range of heterocyclic structures with potential medicinal applications (Tucker, Chenard, & Young, 2015).

Catalytic Applications

Magnetically separable graphene oxide anchored with sulfonic acid has been employed as a highly efficient and recyclable catalyst for the synthesis of pyrazolo[3,4-b]pyridine derivatives. This highlights the utility of sulfonamido compounds in catalysis, particularly in environmentally friendly reactions under microwave irradiation (Zhang et al., 2016).

Antimicrobial Evaluation

Novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups have been synthesized and evaluated for their antimicrobial properties. Some derivatives exhibited activity surpassing that of reference drugs, indicating the potential of sulfonamido compounds in antimicrobial drug development (Alsaedi, Farghaly, & Shaaban, 2019).

Mécanisme D'action

Target of Action

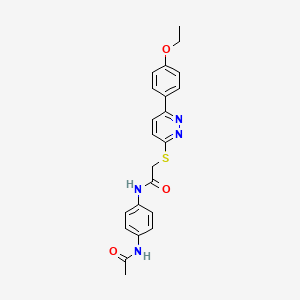

The primary targets of N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide are enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs) . These enzymes play a crucial role in various diseases such as cancer, asthma, chronic obstructive pulmonary disease (COPD), and erectile dysfunction .

Mode of Action

this compound interacts with its targets, CDKs and PDEs, by inhibiting their activity . This inhibition results in changes in the cellular processes controlled by these enzymes, potentially leading to therapeutic effects .

Biochemical Pathways

The inhibition of CDKs and PDEs by this compound affects several biochemical pathways. CDKs are involved in cell cycle regulation, and their inhibition can lead to cell cycle arrest, a desirable effect in the treatment of cancer . PDEs play a role in signal transduction by breaking down cyclic nucleotides, and their inhibition can increase the levels of these signaling molecules, affecting various downstream effects .

Result of Action

The molecular and cellular effects of this compound’s action include cell cycle arrest in cancer cells due to CDK inhibition . Additionally, the inhibition of PDEs can lead to increased levels of cyclic nucleotides, affecting various cellular processes .

Orientations Futures

Propriétés

IUPAC Name |

N-pyrazolo[1,5-a]pyrimidin-6-ylpropane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2S/c1-2-5-16(14,15)12-8-6-10-9-3-4-11-13(9)7-8/h3-4,6-7,12H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABCSVQWTXFUQCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CN2C(=CC=N2)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cyclopropyl-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2578518.png)

![(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2578520.png)

![Methyl 1-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2578525.png)

![Ethyl 4-[[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-3-oxobutanoate](/img/structure/B2578526.png)

![2-(naphthalen-2-yloxy)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2578530.png)

![2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2578533.png)

![1-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)-3-ethylurea](/img/structure/B2578535.png)